molecular formula C9H7IN2 B11801591 4-(3-Iodophenyl)-1H-pyrazole

4-(3-Iodophenyl)-1H-pyrazole

Cat. No.: B11801591
M. Wt: 270.07 g/mol
InChI Key: UWJKIYJWEYJQPF-UHFFFAOYSA-N
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Description

4-(3-Iodophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom on the phenyl ring at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodophenyl)-1H-pyrazole typically involves the reaction of 3-iodoaniline with hydrazine hydrate and a suitable carbonyl compound. One common method is the cyclization of 3-iodophenylhydrazine with 1,3-diketones under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-(3-Iodophenyl)-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(3-Iodophenyl)-1H-pyrazole: Unique due to the presence of the iodine atom.

    4-(3-Bromophenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.

    4-(3-Chlorophenyl)-1H-pyrazole: Contains a chlorine atom, leading to different reactivity and properties.

Uniqueness

The presence of the iodine atom in this compound imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its bromine and chlorine analogs. This uniqueness can be leveraged in designing specific inhibitors or probes for biological studies .

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

4-(3-iodophenyl)-1H-pyrazole

InChI

InChI=1S/C9H7IN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12)

InChI Key

UWJKIYJWEYJQPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CNN=C2

Origin of Product

United States

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